4-Amino-N'-(2-furylmethylene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C11H11N3O4S It is known for its unique structure, which includes an amino group, a furan ring, and a sulfonohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between 4-aminobenzenesulfonohydrazide and 2-furaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the furan ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring or the sulfonohydrazide moiety.
Reduction: Reduced forms of the furan ring or the sulfonohydrazide moiety.
Substitution: Substituted derivatives at the amino group or the furan ring.
Wissenschaftliche Forschungsanwendungen
4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring and the sulfonohydrazide moiety play crucial roles in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N’-(2-furoyl)benzenesulfonohydrazide
- 4-Amino-N’-(2-furylmethyl)benzenesulfonamide
- N’-(2-Furylmethylene)-4-methylbenzenesulfonohydrazide
Uniqueness
The presence of both the furan ring and the sulfonohydrazide moiety makes it a versatile compound for various chemical and biological studies .
Eigenschaften
CAS-Nummer |
5448-63-5 |
---|---|
Molekularformel |
C11H11N3O3S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
4-amino-N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-9-3-5-11(6-4-9)18(15,16)14-13-8-10-2-1-7-17-10/h1-8,14H,12H2/b13-8+ |
InChI-Schlüssel |
UNDAOXRINNTJJZ-MDWZMJQESA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
C1=COC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.